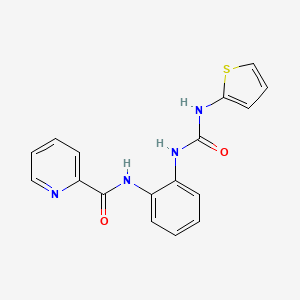
3-(5-(butylthio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Inflammatory Agents
- A study explored the synthesis and evaluation of various indole derivatives, including those similar to the specified compound, for their anti-inflammatory activity. These compounds showed moderate to good activity, with some demonstrating higher inhibition of edema and lower ulcerogenic liability than reference drugs (Singh, Bhati, & Kumar, 2008).
Synthesis and Structural Analysis
- Research on the synthesis, structure, and properties of 1,2,4-triazole and indole derivatives, which include compounds similar to the one , has shown that combining these heterocycles increases the likelihood of finding substances with biological activity. These compounds were also studied for their potential effects on kinase activity and other biological targets (Hotsulia, 2019).
Spectroscopic and DFT Studies
- A study conducted spectroscopic and density functional theory (DFT) studies on novel indole derivatives. These studies are crucial for understanding the molecular structure and potential applications of such compounds in various fields (Tariq et al., 2020).
Antimicrobial Screening
- Research into novel indole derivatives linked to 1,3-dioxolanes showed these compounds to have moderate inhibitory activity against certain fungi and bacteria, indicating potential for antimicrobial applications (Ramadan, Rasheed, & El Ashry, 2019).
X-Ray Structure Analysis
- Another study focused on the X-ray structure and Hirshfeld analysis of triazolyl-indole derivatives. Understanding the molecular structure is vital for applications in pharmaceuticals and material science (Boraei, Soliman, Haukka, & Barakat, 2021).
Photochromic Properties
- Diarylethene dimer derivatives, involving indole rings, were synthesized and studied for their large two-photon absorption cross-sections and efficient photochromic reactivity. This indicates potential use in photonic and optoelectronic applications (Saita, Yamaguchi, Kawai, & Irie, 2005).
Synthesis of Bifunctionalized Indoles
- A study on the synthesis of bifunctionalized indoles through a step-economical strategy revealed compounds that inhibit tubulin assembly and cell growth, suggesting their potential as anticancer agents (Equbal, Singh, Saima, Lavekar, & Sinha, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[5-butylsulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-4-5-12-29-22-25-24-21(17-14-23-18-9-7-6-8-16(17)18)26(22)19-13-15(27-2)10-11-20(19)28-3/h6-11,13-14,23H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLCUHOEUHBNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(butylthio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)
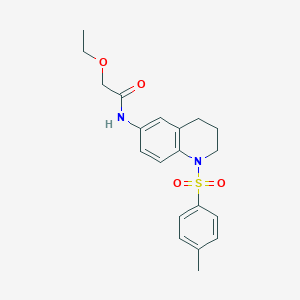
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)



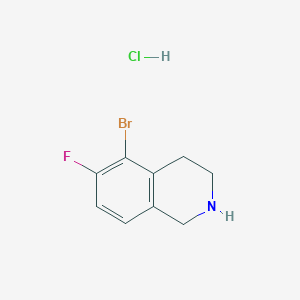
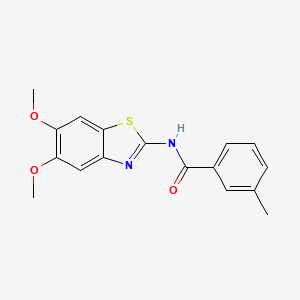
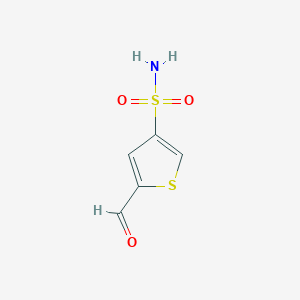
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2694514.png)
![2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2694516.png)
![6-Isopropyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2694517.png)
